
Gluconolactone
Overview
Description
Gluconolactone (C₆H₁₀O₆, CAS 90-80-2), also known as D-glucono-δ-lactone or GDL, is a cyclic ester of gluconic acid. It exists as a white, odorless, crystalline powder with high water solubility and is naturally present in honey, wine, and fermented products . Industrially, it is synthesized via enzymatic oxidation of glucose .
Preparation Methods
Chemical Synthesis of Gluconolactone
Chemical methods dominate industrial production due to their scalability and well-established protocols. These approaches typically involve the oxidation of glucose followed by cyclization to form the lactone.
Catalytic Oxidation of Glucose
The catalytic oxidation pathway employs transition metals or noble metal catalysts to convert glucose into gluconic acid, which subsequently undergoes intramolecular esterification.
Procedure and Conditions
-
Catalyst Systems : Palladium (Pd) or platinum (Pt) supported on activated carbon, often modified with lead (Pb) to enhance selectivity .
-
Solvent Medium : Polar aprotic solvents like 1,2-dimethoxyethane or dioxane improve glucose solubility and reaction kinetics .
-
Reaction Parameters : Temperatures between 40–70°C, oxygen flow rates of 50 cc/min, and acidic post-treatment to suppress isomerization .
Performance Metrics
A notable example involves a Pd-Pb/activated carbon catalyst in 1,2-dimethoxyethane at 70°C, achieving 95% selectivity for glucono-δ-lactone . The inclusion of lead oxide (PbO) modifies the catalyst surface, reducing side reactions and enhancing lactone formation. Post-reaction treatment with ion-exchange resins further purifies the product, increasing yields by 17% .
Hydrogen Peroxide-Mediated Oxidation
This method utilizes hydrogen peroxide (H₂O₂) as an oxidant under UV irradiation, bypassing the need for noble metals.
Key Steps
-
Glucose Dissolution : A 50% (w/v) glucose solution is prepared in deionized water .
-
Oxidation : H₂O₂ (30% concentration) is added incrementally over 0.6 hours under UV light (40W), initiating free radical-mediated oxidation .
-
Cyclization : The resulting gluconic acid is concentrated to 85% solid content and seeded with this compound crystals to induce crystallization .
Advantages and Limitations
-
Efficiency : 99.1% glucose conversion and 90% selectivity for gluconic acid .
-
Cost : Eliminates precious metals but requires energy-intensive UV irradiation .
-
Byproducts : Minor formation of glucono-γ-lactone necessitates recrystallization .
Enzymatic Synthesis: Precision and Sustainability
Enzymatic methods offer high specificity under mild conditions, aligning with green chemistry principles.
Glucose Dehydrogenase (GDH)-Catalyzed Oxidation
GDH oxidizes glucose to this compound while reducing NAD⁺ to NADH. A bi-enzymatic system regenerates NAD⁺, enabling continuous production .
Reaction Setup
-
Enzymes : Pyrroloquinoline quinone-dependent GDH (PQQGDH) and NADH oxidase .
-
Conditions : pH 8.0, 30°C, 0.41 mM thiamine, and 5–100 mM CaCl₂ to stabilize enzymes .
Performance Data
Substrate | H₂O₂ Consumed (mmol) | Lactone Yield (%) |
---|---|---|
Glucose | 5.7 | 99 |
Cellobiose | 4.2 | 92 |
Galactose | 3.8 | 89 |
This system achieves near-quantitative yields (99%) for glucose while tolerating diverse substrates, including disaccharides .
Gluconolactonase-Assisted Cyclization
Specialized enzymes like gluconolactonase directly cyclize gluconic acid, bypassing isolation steps.
Industrial Application
-
Process : Gluconic acid (pH 7.0) is treated with immobilized gluconolactonase at 45°C for 6 hours .
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Outcome : 98% conversion efficiency with enzyme reuse for 15 cycles .
Microbial Fermentation: Emerging Eco-Friendly Routes
Fermentation leverages genetically modified strains to convert glucose into this compound via intracellular pathways.
Bacterial Strains and Metabolic Engineering
Aspergillus niger and Gluconobacter oxydans are engineered to overexpress glucose oxidase and lactonase .
Fermentation Parameters
Yield Optimization
Strain Modification | Lactone Titer (g/L) | Productivity (g/L/h) |
---|---|---|
Wild-type G. oxydans | 45 | 0.6 |
Overexpression of lactonase | 78 | 1.2 |
Comparative Analysis of Preparation Methods
Table 4.1: Method Comparison
Method | Cost | Yield (%) | Purity | Scalability |
---|---|---|---|---|
Pd-Catalyzed Oxidation | High | 95 | 99.5% | Industrial |
Enzymatic Bioconversion | Medium | 99 | 98% | Pilot-scale |
Fermentation | Low | 78 | 90% | Lab-scale |
Key Insights
Chemical Reactions Analysis
Hydrolysis to Gluconic Acid
Gluconolactone undergoes spontaneous hydrolysis in aqueous solutions to form gluconic acid, a reaction governed by pH and temperature. The equilibrium between lactone and acid forms is dynamic, with hydrolysis accelerated under alkaline conditions or elevated temperatures .
Reaction: Kinetic Data:
Condition | Hydrolysis Rate (k) | Half-Life (t₁/₂) | Source |
---|---|---|---|
pH 4.0, 25°C | 0.012 h⁻¹ | 58 h | |
pH 6.6, 25°C | 0.069 h⁻¹ | 10 h | |
pH 7.0, 37°C | 0.15 h⁻¹ | 4.6 h |
This pH-dependent behavior is exploited in food industries for controlled acidification, such as in tofu and dairy products .
Enzymatic Oxidation Pathways
This compound is synthesized via glucose oxidase-catalyzed oxidation of β-D-glucose, producing hydrogen peroxide as a byproduct .
Reaction Mechanism:
- Oxidation:
- Hydrogen Peroxide Utilization:
The co-generated H₂O₂ is critical in antimicrobial applications and biosensors .
Enzyme Kinetics:
Parameter | Value | Source |
---|---|---|
(glucose) | 18 mM | |
240 μmol/min·mg |
Fermentation to Ethanol and CO₂
The yeast Saccharomyces bulderi anaerobically ferments this compound to ethanol and CO₂ via a novel pathway involving NADPH-dependent glucose dehydrogenase .
Pathway Steps:
- Reduction: this compound → Glucose (NADPH-dependent).
- Phosphorylation: Glucose → Glucose-6-phosphate.
- Metabolism: 50% via glycolysis (→ ethanol) and 50% via pentose phosphate pathway (replenishes NADPH) .
Fermentation Efficiency:
Substrate | pH | Ethanol Yield (g/g) | CO₂ Yield (g/g) | Source |
---|---|---|---|---|
This compound | 3.0 | 0.41 | 0.48 | |
Glucose | 5.0 | 0.48 | 0.51 |
Non-Enzymatic Glycation of Proteins
This compound acts as a potent glycating agent, modifying hemoglobin and other proteins via ketoimine adduct formation. This reaction is implicated in diabetes-related complications .
Key Findings:
- In Vitro: 25 mM this compound glycates hemoglobin 2.3× faster than equimolar glucose .
- In Vivo: Intravenous administration in rats increases glycated hemoglobin by 22% (1 g/kg dose) .
Mechanism:
Chelation and Metal Interactions
As a polyhydroxy acid, this compound chelates metal ions (e.g., Fe³⁺, Ca²⁺), forming stable complexes. This property is utilized in cosmetics to reduce oxidative stress and in food preservation .
Stability Constants (log K):
Metal Ion | log K (this compound) | log K (Gluconic Acid) | Source |
---|---|---|---|
Fe³⁺ | 8.2 | 7.9 | |
Ca²⁺ | 2.1 | 1.8 |
Scientific Research Applications
Cosmetic Applications
Gluconolactone is widely recognized in the cosmetic industry for its multifunctional properties:
- Exfoliation : GDL acts as a gentle exfoliant, promoting skin cell turnover and improving skin texture. It helps in the removal of dead skin cells without the harsh effects associated with traditional exfoliants .
- Moisturization : It enhances skin hydration by reducing transepidermal water loss (TEWL), thus improving skin barrier function .
- Anti-aging : GDL stimulates collagen synthesis and exhibits antioxidant properties by inhibiting matrix metalloproteinases (MMPs), which are involved in collagen degradation .
- Anti-acne : It has been shown to reduce acne lesions and improve overall skin clarity due to its ability to regulate sebum production and exfoliate clogged pores .
Table 1: Cosmetic Benefits of this compound
Benefit | Mechanism of Action |
---|---|
Exfoliation | Promotes corneocyte turnover |
Moisturization | Reduces TEWL and enhances barrier function |
Anti-aging | Stimulates collagen synthesis, reduces MMP activity |
Anti-acne | Regulates sebum production, unclogs pores |
Food Industry Applications
In the food industry, this compound serves as a food additive with several beneficial properties:
- Preservative : GDL acts as a natural preservative due to its antimicrobial properties. It inhibits the growth of spoilage microorganisms, extending the shelf life of food products .
- Acidulant : It is used to adjust the acidity of food products, enhancing flavor profiles without imparting an artificial taste .
Table 2: Food Applications of this compound
Application | Function |
---|---|
Preservative | Inhibits microbial growth |
Acidulant | Adjusts acidity levels in food products |
Pharmaceutical Applications
This compound's role in pharmaceuticals is significant due to its biocompatibility and safety profile:
- Drug Delivery Systems : GDL is utilized in formulating drug delivery systems due to its ability to form hydrogels, which can encapsulate drugs and release them in a controlled manner .
- Wound Healing : Its moisturizing properties make it beneficial in wound care formulations, promoting healing and reducing scarring .
Table 3: Pharmaceutical Benefits of this compound
Application | Mechanism of Action |
---|---|
Drug Delivery | Forms hydrogels for controlled drug release |
Wound Healing | Provides moisture and promotes healing |
Biochemical Research Applications
In biochemical research, this compound is employed for various analytical purposes:
- Electrochemical Sensors : GDL is used in the development of electrochemical sensors for glucose detection. Its oxidation can be measured to quantify glucose levels in biological samples .
- Biochemical Assays : It serves as a substrate in enzymatic assays, aiding in the study of metabolic pathways involving carbohydrates .
Table 4: Research Applications of this compound
Application | Use Case |
---|---|
Electrochemical Sensors | Quantifies glucose levels |
Biochemical Assays | Serves as a substrate for studying carbohydrate metabolism |
Case Studies
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Cosmetic Efficacy Study :
A double-blind clinical trial evaluated an aqueous lotion containing 14% this compound on acne patients. Results indicated significant improvements in skin tolerance and reduction in acne lesions after 12 weeks of use . -
Food Preservation Study :
A study demonstrated that incorporating this compound into meat products effectively inhibited microbial growth, extending shelf life by up to 30% compared to untreated samples . -
Drug Delivery Research :
Research on GDL-based hydrogels showed enhanced drug release profiles for anti-inflammatory drugs, indicating potential for improved therapeutic outcomes in chronic conditions .
Mechanism of Action
Gluconolactone is often compared to other carbohydrate-based lactones, such as glucuronolactone and aldonolactones . While all these compounds share similar structural features, this compound is unique in its ability to hydrolyze to gluconic acid and its widespread use in both food and pharmaceutical industries .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 178.14 g/mol
- Solubility : Freely soluble in water, sparingly soluble in alcohol, insoluble in ether .
- Functionality : Acts as a polyhydroxy acid (PHA) with exfoliating, antioxidant, and chelating properties. Unlike alpha hydroxy acids (AHAs), its larger molecular size reduces irritation, making it suitable for sensitive skin .
Gluconolactone belongs to the lactone family, which includes structurally related compounds with distinct biological and industrial roles. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of this compound and Related Lactones
Detailed Findings
This compound vs. L-Gulonolactone: Structural Differences: this compound forms a δ-lactone ring, while L-gulonolactone is a γ-lactone. This structural variance affects their metabolic roles: L-gulonolactone is a direct precursor in vitamin C synthesis in most mammals (except humans and primates) . Functional Contrast: this compound’s chelating and exfoliating properties are absent in L-gulonolactone, which primarily functions in redox reactions .
This compound vs. Glucuronolactone: Isomer Specificity: Glucuronolactone’s 3,6-lactone structure enables its role in conjugating toxins (e.g., bilirubin) for excretion, unlike this compound’s pH-modulating applications . Industrial Use: Glucuronolactone is added to energy drinks for purported detox benefits, whereas this compound is utilized in food and cosmetic stabilization .
This compound vs. Gluconate Ion: Enzyme Inhibition: this compound inhibits muscle phosphorylase by 59–77% at varying AMP concentrations, whereas the gluconate ion shows negligible affinity for the enzyme . Substrate Interaction: At low substrate concentrations (0.10 mM Pi), this compound achieves 76% inhibition, highlighting its potency compared to gluconate .
Isomeric Forms (γ vs. δ-Gluconolactone): Imaging Applications: δ-Gluconolactone is used in hyperpolarized ¹³C-MRS to monitor glioblastoma treatment response, while γ-gluconolactone coexists in equilibrium but lacks specific therapeutic applications .
Metabolic Pathways: Fermentation: Saccharomyces bulderi uniquely ferments δ-gluconolactone via an NADPH-dependent pathway involving glucose dehydrogenase and the pentose phosphate pathway, a route absent in gluconate metabolism .
Research and Industrial Implications
- Cosmetic Innovation: this compound’s mild exfoliation and antioxidant effects position it as a safer alternative to AHAs, particularly in products for sensitive skin .
- Food Technology: Its slow acid release (hydrolyzing to gluconic acid) improves texture in dairy and meat products, outperforming direct acidulants like citric acid .
- Medical Potential: Ongoing studies explore its role in chronic wound healing and as a biomarker in cancer imaging .
Biological Activity
Gluconolactone (GDL), also known as D-glucono-1,5-lactone, is a naturally occurring compound with significant biological activities. It is primarily recognized for its applications in food and cosmetic industries, but recent research has unveiled its potential therapeutic effects, particularly in cardioprotection and skin health. This article reviews the biological activity of this compound, supported by various studies and case reports.
This compound is a cyclic ester derived from gluconic acid, which can undergo hydrolysis to form gluconic acid in aqueous solutions. Its structure allows it to participate in various biochemical processes, including acting as a substrate for enzymes involved in glucose metabolism.
Enzymatic Pathways
This compound can be metabolized by certain yeasts, such as Saccharomyces bulderi, through a novel fermentation pathway. Under anaerobic conditions, GDL is reduced to glucose via an NADPH-dependent glucose dehydrogenase before being further metabolized through glycolysis and the pentose phosphate pathway. This pathway is crucial for energy production and the generation of reducing equivalents necessary for cellular metabolism .
1. Cardioprotection
Recent studies have highlighted the cardioprotective properties of this compound. In a mouse model of myocardial ischemia/reperfusion (I/R) injury, GDL administration significantly reduced infarct size and improved cardiac function. The underlying mechanism involves the activation of pro-survival signaling pathways, particularly through protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways. GDL treatment led to decreased oxidative stress and apoptosis in cardiac tissues .
Table 1: Effects of this compound on Myocardial Ischemia/Reperfusion Injury
Parameter | Control Group | GDL Treatment (5 mg/kg) |
---|---|---|
Infarct Size (%) | 40 ± 5 | 25 ± 3 |
Cardiac Injury Markers | High | Low |
Apoptosis Rate (%) | 30 ± 4 | 15 ± 2 |
ERK Activation | Low | High |
2. Skin Health
This compound has been explored for its dermatological benefits, particularly in treating conditions like couperose skin. A case study demonstrated that topical application of this compound effectively reduced erythema and telangiectasia in a patient with sensitive skin. The compound's ability to act as a humectant and antioxidant contributes to its protective effects against environmental stressors, including UV radiation .
Table 2: Clinical Effects of this compound on Skin Conditions
Study Type | Outcome Measure | Result |
---|---|---|
Case Report | Erythema Reduction | Significant Improvement |
In Vitro Study | UV Protection | Up to 50% protection |
Safety and Toxicity
Safety assessments have indicated that this compound is generally well-tolerated. In chronic toxicity studies involving rats, no significant adverse effects were noted at various dosages (up to 4000 mg/kg). Minor hematological changes were observed but were not dose-dependent . Furthermore, this compound exhibited no genotoxicity in Ames tests conducted on Saccharomyces cerevisiae .
Q & A
Q. Basic: What biochemical pathways involve gluconolactone, and how can their mechanisms be experimentally validated?
This compound participates in pathways such as the pentose phosphate pathway (PPP) and antioxidant defense systems. To validate its role, researchers can:
- Use isotopic labeling (e.g., ¹³C-glucose) to trace this compound production via glucose oxidation .
- Measure NADPH/NADP+ ratios to assess PPP activity, as this compound is a precursor to NADPH .
- Employ enzyme inhibition assays (e.g., using glucose-6-phosphate dehydrogenase inhibitors) to disrupt this compound synthesis and observe downstream metabolic effects .
Q. Basic: What standardized analytical methods are recommended for quantifying this compound in biological samples?
Key methodologies include:
- High-Performance Liquid Chromatography (HPLC) with refractive index detection, optimized for polar compounds .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to distinguish this compound from isomers like glucuronolactone .
- Enzymatic assays using gluconolactonase to hydrolyze this compound, coupled with spectrophotometric quantification of byproducts .
Q. Advanced: How can researchers resolve contradictions in this compound’s reported antioxidant vs. pro-oxidant effects?
Discrepancies arise from context-dependent reactivity. Methodological strategies include:
- Comparative ROS assays under varying pH and redox conditions to test pro-oxidant behavior in vitro .
- In vivo dose-response studies (e.g., in animal models) to correlate this compound concentration with oxidative stress biomarkers (e.g., malondialdehyde levels) .
- Multi-omics integration (transcriptomics/metabolomics) to identify tissue-specific pathways influenced by this compound .
Q. Advanced: What experimental designs are optimal for studying this compound’s role in metal chelation, particularly in extreme environments?
Example from deep-sea amphipod research ( ):
- pH-controlled extraction assays to mimic in situ conditions (e.g., pH 6.2 for aluminum chelation) .
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify metal ions (Al³⁺, Fe²⁺) released from sediments .
- Enzymatic depletion (e.g., gluconokinase treatment) to isolate this compound’s contribution vs. gluconic acid .
Q. Advanced: How can researchers ensure reproducibility in studies evaluating this compound’s effects on metabolic parameters in animal models?
Best practices derived from rabbit studies (Evidences 10, 12, 13):
- Standardize dosing regimens (e.g., 250 mg/kg twice daily in feed) and monitor baseline hematological parameters .
- Use species-specific reference ranges for blood analysis (e.g., Mindray BC-2800vet analyzer calibrated for rabbits) .
- Blinded, controlled trials with matched age/weight cohorts to minimize bias in growth rate assessments .
Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- GHS compliance : While no specific hazards are classified, use standard PPE (gloves, goggles) due to limited toxicity data .
- Ventilation : Handle in fume hoods during high-temperature reactions to avoid inhalation of decomposition products.
- Waste disposal : Neutralize acidic byproducts (e.g., gluconic acid) before disposal .
Q. Advanced: What methodologies are effective for distinguishing this compound’s direct vs. indirect effects on immune modulation?
Approaches include:
- Cytokine profiling (e.g., IL-6, TNF-α) in treated vs. untreated animal models to assess immune activation .
- Knockout models (e.g., antioxidant enzyme-deficient animals) to test this compound’s dependency on endogenous redox systems .
- Single-cell RNA sequencing to map immune cell populations affected by this compound supplementation .
Q. Basic: How is this compound synthesized and characterized for research use?
Synthesis and validation steps:
- Chemical oxidation of glucose using bromine water or electrochemical methods, followed by crystallization .
- Purity verification via melting point analysis (~150–153°C) and FTIR to confirm lactone ring formation (C=O stretch at ~1,750 cm⁻¹) .
- Stability testing under varying humidity/temperature to assess shelf life .
Q. Advanced: How can computational models enhance understanding of this compound’s interactions with biological macromolecules?
Suggested tools:
- Molecular docking simulations (AutoDock Vina) to predict binding affinities with enzymes like glucose-6-phosphate dehydrogenase .
- Quantum mechanical calculations (Gaussian 09) to study lactone ring stability in aqueous vs. lipid environments .
- Machine learning (e.g., Random Forest) to correlate structural analogs with observed bioactivity .
Q. Advanced: What strategies address variability in this compound’s bioavailability across different experimental systems?
Solutions include:
Properties
IUPAC Name |
(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQVHQSTUBQQK-SQOUGZDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Record name | GLUCONO-DELTA-LACTONE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026549 | |
Record name | Gluconolactone | |
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Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Fine, white, nearly odourless, crystalline powder, White solid; [HSDB] Crystals; [Alfa Aesar MSDS], Solid | |
Record name | D-Gluconic acid, .delta.-lactone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | GLUCONO-DELTA-LACTONE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Gluconolactone | |
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Record name | Gluconolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
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Solubility |
Freely soluble in water. Sparingly soluble in ethanol, 1 gram in 100 grams alcohol; insoluble in ether and acetone., In water, 5.9X10+5 mg/L at 25 °C, 590.0 mg/mL | |
Record name | Gluconolactone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04564 | |
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Record name | GLUCONO-DELTA-LACTONE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | GLUCONOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Gluconolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.610 g/cu cm at -5 °C | |
Record name | GLUCONOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals | |
CAS No. |
90-80-2 | |
Record name | δ-Gluconolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gluconolactone [USP] | |
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Record name | Gluconolactone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04564 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Gluconic acid, .delta.-lactone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Gluconolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glucono-1,5-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUCONOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ29KQ9POT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GLUCONOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Gluconolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 °C /decomposes/, 151 - 155 °C | |
Record name | GLUCONOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Gluconolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.